PNU-120596

Electrophysiology Allosteric Modulation Receptor Kinetics

PNU-120596 is the definitive Type II positive allosteric modulator (PAM) of α7 nAChR. Unlike Type I PAMs (e.g., NS-1738) that only boost amplitude, PNU-120596 profoundly prolongs channel deactivation kinetics and destabilizes receptor desensitization—converting weak, fleeting α7 signals into robust, measurable currents. This unique mechanism makes it the indispensable tool for mapping α7 distribution in native neurons, studying donepezil synergy, and benchmarking novel PAMs. Select this compound when your experiment demands sustained, amplified α7 responses that direct agonists or Type I PAMs cannot deliver.

Molecular Formula C13H14ClN3O4
Molecular Weight 311.72 g/mol
CAS No. 501925-31-1
Cat. No. B1678922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNU-120596
CAS501925-31-1
Synonyms1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea
PNU 120596
PNU-120596
PNU120596
Molecular FormulaC13H14ClN3O4
Molecular Weight311.72 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl
InChIInChI=1S/C13H14ClN3O4/c1-7-4-12(17-21-7)16-13(18)15-9-5-8(14)10(19-2)6-11(9)20-3/h4-6H,1-3H3,(H2,15,16,17,18)
InChIKeyCEIIEALEIHQDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PNU-120596 (CAS 501925-31-1): Baseline Profile for Scientific Procurement


PNU-120596 (NSC 216666) is a canonical, type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) [1]. It is characterized by its high potency (EC50 = 216 nM) and its ability to both increase agonist-evoked current amplitude and profoundly prolong channel deactivation kinetics [1]. This compound is a fundamental research tool for dissecting α7 nAChR function, particularly in models where endogenous cholinergic tone or rapid receptor kinetics limit detection [2]. PNU-120596 is inactive at other major human nAChR subtypes (α4β2, α3β4, α9α10), a selectivity profile that underpins its widespread use [3]. The compound is also characterized by its ability to penetrate the blood-brain barrier and modulate in vivo behavior [4].

Why PNU-120596 Cannot Be Readily Substituted by α7 Agonists or Type I PAMs


The α7 nAChR field has developed two distinct pharmacological strategies: direct agonism and positive allosteric modulation. Within the PAM class, there is a critical further division between type I and type II mechanisms. This functional divergence has profound implications for experimental outcomes and precludes simple substitution. PNU-120596 is the prototypical type II PAM, defined by its ability to not only potentiate but also significantly prolong agonist-evoked currents by destabilizing receptor desensitization [1]. This is in stark contrast to type I PAMs, like NS-1738, which primarily increase current amplitude without affecting fast kinetics [2]. Similarly, direct α7 agonists (e.g., PNU-282987) are fundamentally different as they rely on orthosteric activation, which can lead to receptor desensitization and disruption of endogenous cholinergic signaling patterns [3]. Therefore, selecting PNU-120596 is a deliberate choice for experiments requiring sustained, amplified responses from endogenous or exogenous agonist pulses, a mechanistic profile that is not shared by its closest chemical or functional analogs. The quantitative evidence below demonstrates precisely why this distinction matters for experimental design and scientific outcomes.

Quantitative Evidence: How PNU-120596 Compares to Analogs and Alternatives


Comparative Mechanism: Type II vs. Type I PAM Modulation Kinetics

PNU-120596 is a canonical Type II PAM, fundamentally distinct from Type I PAMs like A-867744. In fast-perfusion electrophysiology experiments, PNU-120596 causes a profound prolongation of agonist-evoked currents, a hallmark of Type II behavior, whereas A-867744 exhibits a Type I-like modulation with rapid kinetics during brief agonist pulses [1].

Electrophysiology Allosteric Modulation Receptor Kinetics

Functional Potency: EC50 Comparison Against Reference PAMs

PNU-120596 demonstrates high potency for potentiating α7 nAChR-mediated calcium flux, with a reported EC50 of 216 nM [1]. This is >15-fold more potent than the Type I PAM NS-1738, which has an EC50 of 3.4 µM in similar functional assays [2].

Pharmacology Potency Calcium Flux

Subtype Selectivity Profile vs. Human nAChR Subtypes

PNU-120596 exhibits a stringent selectivity profile for the α7 nAChR subtype. In a direct electrophysiological comparison across multiple human nAChR subtypes expressed in Xenopus oocytes, PNU-120596 (1 µM) produced a >10-fold increase in α7-mediated currents but had no detectable effect on α4β2, α3β4, or α9α10 receptor currents [1]. This is in contrast to many direct agonists, which may show cross-reactivity.

Selectivity Nicotinic Receptors Off-Target

Single-Channel Potentiation: Dramatic Increase in Open Probability

The effect of PNU-120596 at the single-channel level is a profound, quantitative increase in the probability of channel opening (Popen). In outside-out patch clamp recordings, PNU-120596 increased the Popen of individual α7 receptors by a factor of 100,000-fold compared to the non-potentiated state, for channels that avoid a distinct desensitized state [1].

Single-Channel Electrophysiology Popen Allosteric Modulation

In Vivo Efficacy: Sensory Gating in a Schizophrenia Model

In a mouse model of sensory inhibition deficits (DBA/2 mice), low doses of PNU-120596 (1 or 3.33 mg/kg) significantly improved the auditory gating deficit, a preclinical measure of circuit-level function relevant to schizophrenia [1]. In contrast, a moderate dose of the selective α7 agonist choline chloride (10 or 33 mg/kg) was ineffective alone, and required co-administration with PNU-120596 to produce a beneficial effect in a related strain [1].

In Vivo Sensory Gating Schizophrenia

Adjunctive Cognitive Enhancement with Donepezil

In aged, cognitively-impaired rats, PNU-120596 (1 mg/kg) administered alone had no significant effect on water maze spatial learning. However, when co-administered with a subthreshold dose of the acetylcholinesterase inhibitor donepezil (0.3 mg/kg), the combination significantly improved task performance [1]. This synergistic effect was also observed in young rats and aged rhesus monkeys across different memory tasks [1].

Cognition Adjunctive Therapy Aging

Key Research and Industrial Applications for PNU-120596


Enhancing the Detection and Study of α7 nAChR-Mediated Currents in Native Tissue

In many native preparations, such as hippocampal CA1 pyramidal neurons, the density of functional α7 nAChRs is low, and their fast desensitization kinetics make detection of receptor-mediated currents by patch-clamp electrophysiology difficult or impossible [1]. PNU-120596 is the tool of choice to overcome this technical hurdle. By dramatically increasing channel open probability and prolonging the response, it converts weak and fleeting α7 signals into robust and easily measurable currents [2]. This application is essential for mapping the functional distribution of α7 nAChRs and studying their role in native neuronal circuits.

Investigating the Synergistic Potential of α7 PAMs with Acetylcholinesterase Inhibitors

There is significant interest in adjunctive therapies for cognitive disorders. PNU-120596 is a validated research tool for investigating the synergistic effects of α7 nAChR potentiation with standard-of-care acetylcholinesterase inhibitors like donepezil [3]. In aged rodent and non-human primate models, the combination of a sub-efficacious dose of donepezil with PNU-120596 produced significant pro-cognitive effects that were not observed with either agent alone [3]. This established paradigm makes PNU-120596 indispensable for preclinical studies exploring this combination strategy.

Dissecting α7 nAChR Function in In Vivo Models of Sensory Gating and Cognition

The ability of PNU-120596 to penetrate the blood-brain barrier and its well-characterized behavioral profile make it a standard for in vivo studies of α7 nAChR function [4]. It has been used to successfully reverse deficits in sensory gating and cognitive function in rodent models of schizophrenia and age-related cognitive decline [4][3]. Its use as a monotherapy or in combination with agonists provides a robust platform for dissecting the role of α7 nAChRs in complex behaviors and evaluating potential therapeutic strategies.

Serving as a Control Compound for Developing Novel α7 nAChR PAMs

PNU-120596 is widely recognized as the prototypical Type II PAM [5]. In drug discovery programs aimed at developing new α7 nAChR allosteric modulators, PNU-120596 is an essential positive control. Its distinct Type II kinetic signature—potentiation with pronounced prolongation—provides a benchmark for characterizing the mechanism of action of novel compounds. Direct comparisons of a new chemical entity against PNU-120596 in standardized electrophysiological assays are fundamental for establishing whether a compound behaves as a Type I, Type II, or a mixed-mechanism PAM [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for PNU-120596

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.